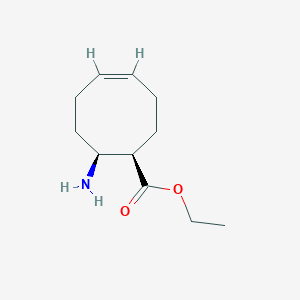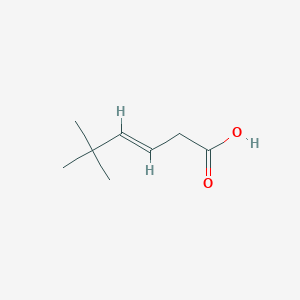
(3E)-5,5-dimethylhex-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-5,5-dimethylhex-3-enoic acid is an organic compound with the molecular formula C8H14O2 It is a carboxylic acid with a double bond in the E-configuration at the third carbon and two methyl groups at the fifth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5,5-dimethylhex-3-enoic acid can be achieved through several methods. One common approach involves the reaction of 5,5-dimethylhex-3-en-1-ol with an oxidizing agent to form the corresponding carboxylic acid. The reaction conditions typically include the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a focus in industrial settings to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-5,5-dimethylhex-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction of the double bond can yield saturated carboxylic acids.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acid derivatives.
Reduction: Formation of 5,5-dimethylhexanoic acid.
Substitution: Formation of esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3E)-5,5-dimethylhex-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3E)-5,5-dimethylhex-3-enoic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The double bond in the E-configuration may also play a role in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E)-5,5-dimethylhex-3-en-1-ol: A related compound with a hydroxyl group instead of a carboxyl group.
5,5-dimethylhexanoic acid: A saturated analog without the double bond.
(3Z)-5,5-dimethylhex-3-enoic acid: An isomer with the double bond in the Z-configuration.
Uniqueness
(3E)-5,5-dimethylhex-3-enoic acid is unique due to its specific E-configuration double bond and the presence of two methyl groups at the fifth carbon. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H14O2 |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
(E)-5,5-dimethylhex-3-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-8(2,3)6-4-5-7(9)10/h4,6H,5H2,1-3H3,(H,9,10)/b6-4+ |
InChI-Schlüssel |
PTNIOOAGCXCAKB-GQCTYLIASA-N |
Isomerische SMILES |
CC(C)(C)/C=C/CC(=O)O |
Kanonische SMILES |
CC(C)(C)C=CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






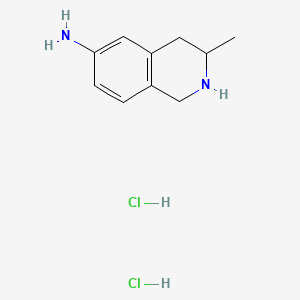



![rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B15307796.png)

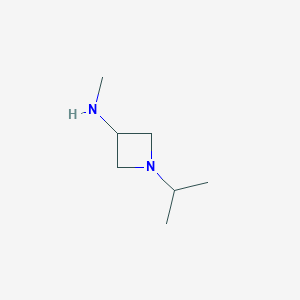
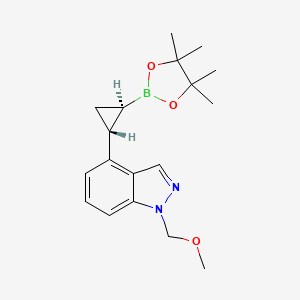
![tert-butyl 6-bromo-2H-spiro[1-benzofuran-3,2'-piperazine]-4'-carboxylate](/img/structure/B15307812.png)
